molecular formula C17H23N7 B2981188 4-{4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-amine CAS No. 329901-30-6

4-{4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B2981188
CAS No.: 329901-30-6
M. Wt: 325.42
InChI Key: HGFXXNYOGQJGAJ-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the available literature .

Scientific Research Applications

Medicinal Chemistry Applications

Compounds related to 4-{4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-amine have been extensively studied for their potential in medicinal chemistry. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a similar dimethylaminomethyl feature, were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These compounds displayed potent cytotoxicity, with some having IC50 values less than 10 nM, highlighting their potential as anticancer agents (Deady et al., 2003). Additionally, novel molecular hybrids containing pyrazole, pyridinone, and 1,2,3-triazoles have been synthesized and studied for their antibacterial and antifungal activities, as well as their ability to induce apoptosis in ovarian follicles, demonstrating the versatility of this chemical framework in the development of new therapeutic agents (Sindhu et al., 2016).

Polymer Science Applications

In the field of polymer science, the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various aliphatic and aromatic amines, including compounds similar to the one , has been explored. These modifications enhance the thermal stability and biological activity of the polymers, making them suitable for medical applications such as drug delivery systems (Aly & El-Mohdy, 2015).

Organic Synthesis Applications

The compound's structural features facilitate various organic synthesis applications, including the generation of structurally diverse libraries through alkylation and ring closure reactions. For example, a structurally diverse library was generated using a ketonic Mannich base derived from 2-acetylthiophene, which underwent various alkylation and ring closure reactions to produce compounds with potential biological activity (Roman, 2013). Additionally, the synthesis and characterization of pyrazole derivatives containing N,N-dimethylaniline, which are related structurally to the compound , have been explored for their antibacterial and antifungal activities, demonstrating the compound's role in the development of new antimicrobial agents (Swarnkar et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature .

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s worth noting that similar compounds, such as dimethylaminopropylamine, are known to be hazardous. They can cause skin and eye irritation, and are considered dangerous fire hazards .

Future Directions

The future directions for the study and application of this compound are not specified in the available literature .

Properties

IUPAC Name

4-[4-[3-(dimethylamino)propyl]-5-methyl-1,2,4-triazol-3-yl]-2-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7/c1-13-20-21-17(23(13)11-7-10-22(2)3)15-12-19-24(16(15)18)14-8-5-4-6-9-14/h4-6,8-9,12H,7,10-11,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFXXNYOGQJGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CCCN(C)C)C2=C(N(N=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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